2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an ethoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 3-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(3-ethoxyphenyl)pyrimidine-5-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(3-hydroxyphenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3-ethoxyphenyl)pyrimidine-5-methanol.
Substitution: 2-(3-substituted phenyl)pyrimidine-5-carboxylic acid derivatives.
Scientific Research Applications
2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid
- 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid
- 2-(3-chlorophenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-11-5-3-4-9(6-11)12-14-7-10(8-15-12)13(16)17/h3-8H,2H2,1H3,(H,16,17) |
InChI Key |
UUAPUWXKSMEMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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